molecular formula C11H16N2O4 B589748 D-Arabinose Phenylhydrazone CAS No. 28767-74-0

D-Arabinose Phenylhydrazone

Cat. No. B589748
CAS RN: 28767-74-0
M. Wt: 240.259
InChI Key: UJFBUGYDKFCOBD-LOVNDBIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Arabinose Phenylhydrazone is a notable compound extensively employed in the field of biomedicine . It serves as a vital constituent for investigating and treating a plethora of ailments such as cancer and diabetes . It is also used as an intermediate in the synthesis of D-Neopterin .


Synthesis Analysis

While specific synthesis methods for D-Arabinose Phenylhydrazone were not found, a related compound, benzimidazole phenylhydrazone, was synthesized and characterized by 1H-NMR, ESI-MS, and elemental analysis .


Molecular Structure Analysis

The molecular formula of D-Arabinose Phenylhydrazone is C11H16N2O4 . The IUPAC name is (2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol .


Physical And Chemical Properties Analysis

D-Arabinose Phenylhydrazone is a yellow solid . The molecular weight is 240.26 .

Scientific Research Applications

1. Role in Sponge Connective Tissue

D-Arabinose, a rare sugar in the animal kingdom, was isolated from sponge connective tissue, specifically from the complex acidic polysaccharide of Hippospongia gossypina. A derivative of arabinose, the 1-benzyl-1-phenylhydrazone, was prepared for further characterization. This study suggests a biological role for spongonucleotides containing D-Arabinose (Katzman, Lisowska, & Jeanloz, 1970).

2. Preparation of 2-Deoxyaldoses

D-Arabinose Phenylhydrazone is used in the preparation of 2-deoxyaldoses. The process involves acetylation of D-mannose phenylhydrazone to produce acetylated D-arabino-1-phenyl-azo-1-(E)-hexene and subsequent reduction to form 2-deoxy-D-arabino-hexose phenylhydrazone (Jørgensen & Pedersen, 1997).

3. Fungal Arabinan and L-Arabinose Metabolism

D-Arabinose is part of the pentose phosphate pathway in fungal metabolism. As an essential pentose, it plays a role in the breakdown of plant polymers by fungi, which is crucial for biofuel production and other biotechnological applications (Seiboth & Metz, 2011).

4. Bacterial Pentose Metabolism

D-Arabinose is involved in the non-phosphorylative pathway of pentose metabolism in bacteria and archaea. This pathway converts pentoses like D-arabinose to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate intermediate, highlighting its significance in microbial carbohydrate metabolism (Watanabe et al., 2019).

5. Erythroascorbic Acid Biosynthesis in Candida Albicans

D-Arabinose dehydrogenase in Candida albicans is involved in the biosynthesis of D-erythroascorbic acid, an antioxidant. This process is crucial for understanding the metabolic pathways and potential therapeutic targets in Candida albicans (Kim, Huh, Kim, Hwang, & Kang, 1996).

6. Metabolic Engineering for Carbohydrate Conversion

The research on L-Arabinose isomerase and D-Xylose isomerase from Lactobacillus reuteri provides insight into the metabolic engineering for the conversion of carbohydrates such as D-galactose and D-glucose, relevant in food and pharmaceutical industries (Staudigl, Haltrich, & Peterbauer, 2014).

7. Simultaneous Utilization of D-Glucose and L-Arabinose

The study on Corynebacterium glutamicum demonstrates the simultaneous utilization of D-glucose and L-arabinose. This finding is significant for biotechnological applications, particularly in the production of biofuels and bioproducts (Kawaguchi et al., 2018).

Safety And Hazards

While specific safety data for D-Arabinose Phenylhydrazone was not found, it’s recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the related compound D-Arabinose .

properties

IUPAC Name

(2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6+/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFBUGYDKFCOBD-LOVNDBIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747052
Record name (2R,3S,4R,5E)-5-(2-Phenylhydrazinylidene)pentane-1,2,3,4-tetrol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Arabinose Phenylhydrazone

CAS RN

28767-74-0
Record name (2R,3S,4R,5E)-5-(2-Phenylhydrazinylidene)pentane-1,2,3,4-tetrol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
20
Citations
C Jørgensen, C Pedersen - Carbohydrate research, 1997 - Elsevier
… D-Arabinose phenylhydrazone [15] (3.5 g) was suspended in an ice-cold mixture of pyridine (10 mL) and Ac20 (10 mL), and the mixture was stirred until a homogeneous soln was …
Number of citations: 6 www.sciencedirect.com
HE Khadem - The Journal of Organic Chemistry, 1964 - ACS Publications
… The V-benzoyltetra-0-benzoyl-aZcZe%cZo-Darabinose phenylhydrazone was recrystallized from a mixture of ethanol and acetone as needles, yield 30 g. (95%), [«]20d 52.5 …
Number of citations: 5 pubs.acs.org
SW Kim, YH Kang - Bulletin of the Korean Chemical Society, 2011 - Citeseer
… -4-oxo-3,4,5,6-tetrahydropteridine (3), the analogous of neopterin, the condensation of 4,5-diamino-2methylmercapto-6-oxopyrimidine (1) with and D-arabinose phenylhydrazone (2) in …
Number of citations: 2 citeseerx.ist.psu.edu
H El Khadem, ML Wolfrom, ZM El Shafei… - Carbohydrate …, 1967 - Elsevier
… In an attempt to prepare azoethylene derivatives from free hydrazones, D-galactose phenylhydrazone and D-arabinose phenylhydrazone were heated with methanolic or ethanolic …
Number of citations: 15 www.sciencedirect.com
AT Crossman Jr - 1991 - search.proquest.com
The major accomplishment of the work presented in this thesis is the synthesis of new aldonohydrazono-1, 4-lactones. This new type of compounds was formed by peroxidation of …
Number of citations: 2 search.proquest.com
W Liu - 1997 - search.proquest.com
… D-Arabinose phenylhydrazone 144 was then prepared as the model compound in quantitative yield by treatment of D-arabinose in EtOH-HaO-HOAc (20:3:1) with phenylhydrazine at …
Number of citations: 0 search.proquest.com
T Sugimoto, S Matsuura, T Nagatsu - … of the Chemical Society of Japan, 1980 - journal.csj.jp
… It is to be noted that an analogous condensate from 2,4,5-triamino6-hydroxypyrimidine and D-arabinose phenylhydrazone did not loose the trihydroxypropyl group even when the …
Number of citations: 20 www.journal.csj.jp
S Goswami, AK Adak - Tetrahedron letters, 2005 - Elsevier
… the synthesis of pyranoquinoxalines, and 6-substituted pteridines remains relatively unexplored, although the analogous phenylhydrazones of sugars (eg, d-arabinose phenylhydrazone…
Number of citations: 20 www.sciencedirect.com
YP Kitaev, TV Troepol'skaya - Bulletin of the Academy of Sciences of the …, 1967 - Springer
… Curves of the dependence of the heights of the waves of d-arabinose phenylhydrazone (a) and cyclohexanone methylphenylhydrazone (b) on the pH. Concentration 1 9 10 -3 M, 20% …
Number of citations: 5 link.springer.com
JW Haas Jr - 1958 - search.proquest.com
DERIVATIVE POLAROGRAPHY OP THE ALDOPENTOSES by John William Haas, Jr. A dissertation submitted to the Faculty of the Uni versi Page 1 DERIVATIVE POLAROGRAPHY OP …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.